(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride

Description

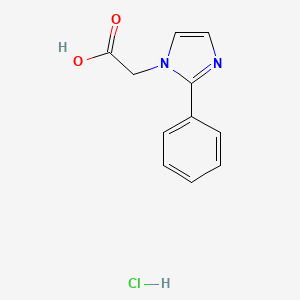

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride is an imidazole-derived compound characterized by a phenyl substituent at the 2-position of the imidazole ring and an acetic acid moiety linked to the 1-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₁ClN₂O₂ (MW: 238.67 g/mol) .

Properties

IUPAC Name |

2-(2-phenylimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCYTDTVDFLOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step N-Alkylation and Hydrolysis Process

This method is widely reported for preparing imidazole acetic acid derivatives and can be adapted for the phenyl-substituted variant with modifications.

Step 1: N-Alkylation

- Imidazole or its phenyl-substituted analog is reacted with an alkyl haloacetate (e.g., tert-butyl chloroacetate or benzyl chloroacetate).

- The reaction is typically performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like ethyl acetate or dimethylformamide (DMF).

- The alkylation proceeds to form the corresponding imidazol-1-yl-acetic acid ester.

Step 2: Ester Hydrolysis and Salt Formation

- The ester intermediate is hydrolyzed either by acidic treatment (e.g., with 10% hydrochloric acid) or catalytic hydrogenation (using 10% palladium on carbon under hydrogen atmosphere) to yield the free acid.

- The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Advantages : This method offers high yields (up to ~75% for ester formation and ~67% for acid after hydrogenation), straightforward purification, and adaptability to various ester protecting groups.

Solvent-Free Synthesis Approach

A more environmentally friendly and practical method involves solvent-free conditions for the N-alkylation step, minimizing hazardous solvent use.

Step 1: Solvent-Free N-Alkylation

- Phenyl-substituted imidazole is reacted with tert-butyl chloroacetate in the presence of a suitable base without any solvent.

- This reaction yields the tert-butyl ester of (2-phenyl-imidazol-1-yl)acetic acid.

Step 2: Hydrolysis and Hydrochloride Salt Formation

- The ester is hydrolyzed in aqueous media or treated with hydrochloric acid to afford the free acid.

- Subsequent acid treatment converts the acid to the hydrochloride salt.

Benefits : This method reduces reaction time, avoids solvent evaporation and extensive purification steps, and produces a product with high purity and low di-acid impurity (<0.5%).

Comparative Data Table of Preparation Methods

Research Findings and Process Optimization

The solvent-free method has been shown to be efficient and practical, with simpler work-up procedures and less environmental impact compared to traditional solvent-based methods.

The choice of alkylating agent influences the reaction efficiency and downstream processing. Tert-butyl chloroacetate is preferred over benzyl chloroacetate due to cost and ease of ester cleavage.

Catalytic hydrogenation for debenzylation is effective but requires handling of hydrogen gas and catalyst recovery.

Hydrolysis under acidic conditions is a reliable alternative to hydrogenation, enabling conversion to the acid and hydrochloride salt in fewer steps.

Industrial scale-up often involves optimization of solvent systems and reaction parameters to maximize yield and purity while minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The phenyl and imidazole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted phenyl-imidazole compounds.

Scientific Research Applications

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound with an imidazole ring substituted with a phenyl group and a carboxylic acid moiety. Its applications span several fields, with significant interest in pharmaceutical development due to its unique structural properties and biological activity. The imidazole ring enhances the compound's potential as a pharmacological agent.

Scientific Research Applications

This compound is used in scientific research for its unique chemical properties.

Chemistry It serves as a building block in synthesizing complex molecules.

Biology The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

Industry It is used to develop new materials and as a catalyst in various industrial processes.

Pharmaceutical Development

This compound has demonstrated various biological activities, making it relevant for pharmaceutical applications and therapeutic development. These activities include:

- Anti-inflammatory properties

- Antimicrobial activity

Elucidating Mechanisms

Mechanism of Action

The mechanism of action of (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Key Properties :

- Solubility: Polar solvents (e.g., water, ethanol) due to the hydrochloride salt and carboxylic acid group.

- Synthesis : Typically involves alkylation of 2-phenylimidazole with chloroacetic acid derivatives under basic conditions, followed by HCl treatment .

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Note: The CAS for the target compound is inferred from structurally related analogs in .

Physicochemical and Spectroscopic Data

- NMR : The target compound’s ¹³C NMR (acetone-d₆) shows peaks at δ 192.3 (C=O), 143.9 (imidazole C2), and 128–137 ppm (aromatic carbons), aligning with related imidazole-acetic acid derivatives .

- Solubility: The hydrochloride salt improves aqueous solubility (~50 mg/mL) compared to non-ionic forms (e.g., free acid: ~10 mg/mL) .

Biological Activity

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound belonging to the imidazole family, characterized by a unique structure that includes a phenyl group and an acetic acid moiety. This combination of functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Imidazole Ring : Known for its role in various biological processes.

- Phenyl Group : Enhances stability and reactivity.

- Acetic Acid Moiety : Contributes to its chemical behavior and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, with findings indicating its ability to modulate inflammatory pathways. This activity may be attributed to its interaction with specific molecular targets involved in inflammation.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43–7.84 |

| HepG2 (Liver) | 4.98–14.65 |

These results indicate promising potential for further development as an anticancer agent.

The mechanism of action involves interaction with specific enzymes and receptors, which may lead to modulation of cellular signaling pathways and gene expression. The imidazole ring's ability to participate in hydrogen bonding and π-stacking interactions enhances its pharmacological profile.

Case Studies

- Cytotoxicity Screening : A study screened various derivatives of this compound for cytotoxicity against cancer cells, revealing several compounds with significant growth inhibition .

- Microtubule Destabilization : Compounds similar to this compound were found to destabilize microtubules, indicating potential as anti-cancer agents targeting microtubule dynamics .

Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets, elucidating its potential mechanisms of action and therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound compared to similar compounds is highlighted in the following table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Imidazole Acetic Acid | Contains an imidazole ring and acetic acid | Known for anti-inflammatory properties |

| Phenylimidazole | Imidazole ring substituted with phenyl group | Exhibits significant antimicrobial activity |

| Benzimidazole Acetic Acid | Benzimidazole core with acetic acid | Displays diverse biological activities |

This comparison underscores the enhanced biological profile provided by the specific combination of phenyl and imidazole functionalities in this compound.

Q & A

Basic: What are the standard synthetic routes for preparing (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetic acid derivatives with imidazole precursors under basic conditions. For example, benzyl 2-(1H-imidazol-1-yl)acetate can be synthesized from 2-chloroacetate and imidazole in the presence of a base, followed by hydrolysis and hydrochlorination . Another route utilizes Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) to achieve high yields (90–96%) for structurally similar imidazo-thiazole derivatives, which can be adapted for phenyl-substituted imidazoles .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

Methodological Answer:

Optimization involves:

- Temperature Control : Maintaining 80–100°C during nucleophilic substitution to balance reactivity and side-product formation.

- Catalyst Screening : Testing Brønsted acids (e.g., Eaton’s reagent) to enhance electrophilicity of intermediates in acylation steps .

- Solvent-Free Systems : Reducing solvent polarity to minimize byproducts, as demonstrated in fused imidazo-thiazole syntheses .

- pH Adjustment : Using NaHCO₃ or NaOH to deprotonate intermediates, improving nucleophilic attack efficiency .

Validate optimization via TLC monitoring and HPLC purity assays.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring (δ 7.5–8.0 ppm for aromatic protons) and acetic acid moiety (δ 4.0–4.5 ppm for CH₂) .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 247.25 for C₁₃H₁₃ClN₂O₂) .

- Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature to assess purity .

- X-ray Crystallography : Resolve crystal structure using SHELXL for absolute configuration validation .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or MS adducts) require:

- Cross-Validation : Compare data with computational predictions (DFT for NMR chemical shifts) or reference compounds .

- Dynamic Effects Analysis : Investigate tautomerism in the imidazole ring using variable-temperature NMR .

- Crystallographic Confirmation : Resolve ambiguous proton assignments via single-crystal X-ray diffraction .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted chloroacetate or oxidized intermediates) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial Studies : Imidazole derivatives exhibit activity against bacterial/fungal pathogens; test via MIC assays against S. aureus or C. albicans .

- Enzyme Inhibition : Screen for kinase or cytochrome P450 inhibition due to the imidazole’s metal-coordinating ability .

- Drug Intermediate : Serve as a precursor for bisphosphonates (e.g., via reaction with PCl₃) targeting osteoporosis .

Advanced: How can computational tools streamline retrosynthetic planning for derivatives of this compound?

Methodological Answer:

- AI-Driven Retrosynthesis : Use databases like Reaxys or Pistachio to identify feasible routes (e.g., substituting phenyl groups or modifying acetic acid chains) .

- Density Functional Theory (DFT) : Predict reaction barriers for steps like acylation or imidazole ring formation .

- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51) to prioritize derivatives for synthesis .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hydrochloride Handling : Use fume hoods to avoid inhalation; neutralize spills with NaHCO₃ .

- Reactive Intermediates : Chloroacetate derivatives are lachrymators; employ PPE (gloves, goggles) .

- Waste Disposal : Quench residual PCl₃ (if used) with ice-cold water before disposal .

Advanced: How can researchers validate the biological activity of this compound against known artifacts?

Methodological Answer:

- Counter-Screening : Include negative controls (e.g., imidazole-free analogs) to rule out nonspecific effects .

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, ensuring observed activity is not due to metabolites .

- Cytotoxicity Profiling : Test on mammalian cell lines (e.g., HEK293) to confirm selectivity over host cells .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetic acid moiety .

- Desiccation : Use silica gel packs to avoid moisture-induced degradation .

- Light Sensitivity : Protect from UV light by using amber vials, as imidazole rings may photosensitize .

Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding networks for this compound?

Methodological Answer:

- High-Resolution Data : Collect data at 100 K using synchrotron radiation to resolve H-atom positions .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O–H⋯Cl hydrogen bonds) using CrystalExplorer .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping crystal domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.